molecular formula C21H15NO6 B1425181 4,4',4''-Nitrilotribenzoic acid CAS No. 118996-38-6

4,4',4''-Nitrilotribenzoic acid

Cat. No. B1425181
M. Wt: 377.3 g/mol
InChI Key: VEBUOOBGPZWCFE-UHFFFAOYSA-N
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Description

4,4’,4’'-Nitrilotribenzoic acid is a low molecular weight compound . It is a tricarboxylic acid that has a wide range of applications in scientific research and laboratory experiments. It is a versatile compound due to its unique properties and can be used as a building block for the synthesis of a variety of other compounds.


Synthesis Analysis

The synthesis of 4,4’,4’‘-Nitrilotribenzoic acid involves a hydrothermal method . It is synthesized using cerium (Ce) ions and 4,4’,4’'-nitrilotribenzoic acid as the linker . The Ce-MOF consists of a Lewis acid moiety, i.e., Ce 3+ and triphenylamine cores .


Molecular Structure Analysis

The molecular formula of 4,4’,4’'-Nitrilotribenzoic acid is C21H15NO6 . It has an average mass of 377.347 Da and a monoisotopic mass of 377.089935 Da .


Chemical Reactions Analysis

4,4’,4’'-Nitrilotribenzoic acid has been found to exhibit excellent catalytic oxidation activity for olefins, primary/secondary alcohols, and water pollutants such as organic dyes . It displayed high oxidation conversion of cinnamyl alcohol and styrene of 100% and 53%, respectively .


Physical And Chemical Properties Analysis

4,4’,4’'-Nitrilotribenzoic acid is a solid at room temperature . It has a molecular weight of 377.35 .

Scientific Research Applications

1. Coordination Polymers and Photoluminescence Properties

4,4',4''-Nitrilotribenzoic acid (H3L) has been found to self-assemble into coordination polymers with divalent Zn2+ ions. These polymers, such as [Zn2(L)2(py)2]·2(H2NMe2)+·DMF·2H2O and [Zn3(L)2(bpa)]·2H2O·Guest, exhibit unique structural motifs and interesting photoluminescent properties. Their synthesis, structures, and thermal stabilities have been extensively studied, revealing applications in materials science, particularly for their photoluminescent characteristics (Cui, Niu, Han, & Zhao, 2015).

2. Fluorescent Chemosensors

A derivative of 4,4',4''-Nitrilotribenzoic acid has been utilized in the development of fluorescent chemosensors for metal ions like Zinc(ii). These chemosensors display a rapid hypochromatic shift in emission upon addition of Zn2+ ions, highlighting their potential in selective metal ion detection (Wei, Jin, Han, Du, Zhi, Wei, & Yuan, 2018).

3. Sensing Nitroaromatic Molecules

4,4',4''-Nitrilotribenzoic acid has been incorporated into a luminescent metal-organic framework nanoflower material, CJLU-1, demonstrating high sensitivity in detecting nitroaromatic molecules. This application is particularly relevant in environmental monitoring and safety (Xu, Zhong, Chen, Luan, Li, Xu, & Gao, 2022).

4. Therapeutic Applications

Research has explored the therapeutic potential of compounds derived from 4,4',4''-Nitrilotribenzoic acid, particularly in the context of ischemic cerebral infarction. This involves understanding their effects on human brain microvascular endothelial cells, potentially opening avenues for medical applications (Ma, Wang, He, Huang, & Chen, 2021).

5. Magnetic Properties in Nickel Clusters

A unique ferromagnetic nickel(II) hexameric structure based on 4,4',4''-Nitrilotribenzoic acid has been synthesized. This compound presents a rare example of a nickel cluster with a dicubane-like core, suggesting applications in magnetic materials and research (Woerl, Pritzkow, Fritsky, & Krämer, 2005).

6. Luminescent Sensors for Heavy Metals and Explosives

Studies have shown that metal-organic frameworks containing 4,4',4''-Nitrilotribenzoic acid can act as effective luminescent sensors for heavy metals like Fe3+, Cu2+, and explosives like 2,4,6-trinitrophenol (TNP). This has significant implications for environmental monitoring and safety (Zhou, Guo, Liu, Zhai, Meng, Shi, & Tai, 2020).

Safety And Hazards

The safety information for 4,4’,4’'-Nitrilotribenzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Future research directions could involve further exploration of the catalytic properties of 4,4’,4’'-Nitrilotribenzoic acid. For instance, it could be used in the detection of human pathogens . Additionally, its potential in the synthesis of other compounds could be explored further.

properties

IUPAC Name

4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBUOOBGPZWCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-Nitrilotribenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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